S,S,S-CsDphen
Description
S,S,S-CsDphen is a stereochemically defined compound with three sulfur atoms in the S-configuration, as indicated by the "S,S,S" prefix . Such compounds often serve as intermediates in polymer synthesis, flame retardants, or ligands in coordination chemistry. The stereochemical specificity of this compound likely influences its reactivity, solubility, and biological interactions, distinguishing it from non-chiral or differently configured analogs.
Properties
CAS No. |
676270-65-8 |
|---|---|
Molecular Formula |
C23H28N2O3S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide |
InChI |
InChI=1S/C23H28N2O3S/c1-22(2)18-13-14-23(22,19(26)15-18)29(27,28)25-21(17-11-7-4-8-12-17)20(24)16-9-5-3-6-10-16/h3-12,18,20-21,25H,13-15,24H2,1-2H3/t18?,20-,21-,23?/m0/s1 |
InChI Key |
JQCDHEFXJXUUGC-VRCACPIISA-N |
SMILES |
CC1(C2CCC1(C(=O)C2)S(=O)(=O)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N)C |
Isomeric SMILES |
CC1(C2CCC1(C(=O)C2)S(=O)(=O)N[C@@H](C3=CC=CC=C3)[C@H](C4=CC=CC=C4)N)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)S(=O)(=O)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S,S,S-CsDphen typically involves multiple steps, starting from readily available precursors. One common approach involves the use of palladium-catalyzed reactions to introduce the bicyclic structure . The reaction conditions often include the use of solvents like chloroform and dichloromethane, with temperatures carefully controlled to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
S,S,S-CsDphen undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Acidic or basic conditions, depending on the oxidizing agent.
Reduction: Anhydrous conditions to prevent side reactions.
Substitution: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
S,S,S-CsDphen has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent in asymmetric synthesis and as a building block for complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which S,S,S-CsDphen exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors with high specificity, thereby influencing cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
- S,S,S-CsDphen: Hypothesized to feature a diphenolic backbone with sulfur-based substituents (e.g., thioether or sulfonyl groups) in an all-S stereochemical arrangement .
- 4,4'-Sulfonyldiphenol: Contains a sulfonyl (-SO₂-) bridge between two phenol rings, conferring rigidity and polarity .
- 4,4'-(Propane-2,2-diyl)diphenol: Features a propane-diyl bridge, enhancing flexibility but reducing thermal stability compared to sulfonated analogs .
Key Structural Differences :
- Stereochemistry: this compound’s chiral centers contrast with non-chiral analogs like 4,4'-sulfonyldiphenol.
- Substituents : Sulfur groups in this compound may enhance electron-withdrawing effects versus hydrocarbon bridges.
Physicochemical Properties
Insights :
- Higher melting point of sulfonyldiphenol correlates with its rigid sulfonyl bridge, whereas this compound’s sulfur substituents may introduce steric hindrance, lowering thermal stability .
Functional and Application-Based Comparison
Key Findings :
- This compound’s moderate biodegradability may mitigate long-term environmental risks compared to chlorophenols .
- Regulatory trends favor replacing persistent sulfonated compounds with stereochemically tunable analogs like this compound .
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